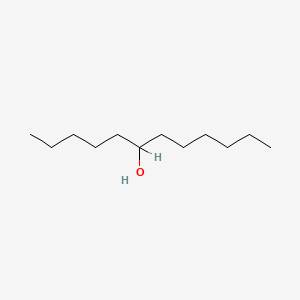
6-Dodecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecanol is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
6-Dodecanol serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new materials and chemicals, particularly in the production of surfactants and lubricants. It is also used in the formulation of specialty chemicals due to its favorable properties .
Surfactant Production
The compound is integral in producing dodecyl sulfate and dodecyl ethoxylate, which are key components in detergents and cleaning agents. It enhances the effectiveness of these products by improving solubility and stability .
Biological Applications
Model Molecule in Biological Research
In biological studies, this compound is utilized as a model molecule to investigate the effects of alkyl chain modifications on biological activity. It aids in understanding how structural variations influence the properties of alcohols and their interactions with biological systems.
Antioxidant Properties
Research indicates that long-chain alcohols like this compound exhibit antioxidant activity, capable of scavenging free radicals and reducing oxidative stress in cellular models. This property is significant for potential therapeutic applications in diseases related to oxidative damage.
Neuroactive Effects
Studies have shown that this compound interacts with glycine receptors, which may have implications for neurotransmission and neuroprotection. This interaction suggests a potential role in developing treatments for neurological disorders.
Medicinal Applications
Pharmaceutical Synthesis
this compound is explored as a precursor for synthesizing pharmaceuticals. Its structural features may contribute to developing new drugs with improved efficacy against various diseases .
Industrial Applications
Textile Industry
In the textile sector, this compound is used as a fiber softener and anti-wrinkle agent. Its application helps enhance the quality and durability of fabrics .
Personal Care Products
The compound is commonly found in personal care products such as soaps, shampoos, lotions, and creams. It acts as an emollient and stabilizer, improving product texture and performance .
Case Studies
-
Pharmacological Potential
- Research demonstrated that this compound can serve as a precursor for bioactive molecules. Its unique structure allows for synthesizing pharmaceuticals with enhanced efficacy against various diseases.
- Toxicological Studies
- Synthetic Biology Applications
Chemical Reactions Analysis
Esterification and Hydrolysis
6-Dodecanol reacts with carboxylic acids or acylating agents to form esters. A prominent example is its synthesis into This compound acetate via acid-catalyzed esterification with acetic acid:
C12H25OH+CH3COOH⇌C12H25OAc+H2O
-
Hydrolysis : The reverse reaction occurs under acidic or basic conditions, regenerating this compound and acetic acid.
-
Catalysts : Sulfuric acid or enzymatic lipases are commonly used.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | H2SO4, reflux | This compound acetate | >90% |
| Hydrolysis | 1M NaOH, 80°C | This compound | ~85% |
Oxidation Reactions
As a secondary alcohol, this compound oxidizes to 6-dodecanone under controlled conditions :
C12H25OHOxidizingagentC12H24O
-
Oxidizing Agents : CrO3, KMnO4, or O2 with catalytic metal surfaces.
-
Mechanism : Abstraction of β-hydrogen followed by ketone formation.
Surface-mediated oxidation on aluminum oxide proceeds via:
-
Acid-base reaction :
AlO−+C12H25OH→C12H25O−+AlOH -
Oxidation :
C12H25O−+21O2→C12H24O+OH−
Dehydration to Alkenes
Acid-catalyzed dehydration yields dodecenes via β-hydrogen elimination :
C12H25OHH+C12H22+H2O
-
Regiochemistry : Follows Saytzeff rule, favoring more substituted alkenes (e.g., 5-dodecene).
-
Kinetic Isotope Effect : kH/kD=1.64±0.09, confirming β-C–H cleavage as rate-limiting .
| Temp (°C) | Catalyst (WOx/ZrO2) | Rate (M·h−1·m−2) |
|---|---|---|
| 115 | 12.6 wt% W | 0.18 |
| 130 | 12.6 wt% W | 0.35 |
Etherification to Dialkyl Ethers
Bimolecular dehydration forms di-dodecyl ether under acidic conditions :
2C12H25OH→C12H25OC12H25+H2O
-
Catalysts : Brønsted acids (e.g., H2SO4, WOx/ZrO2).
| [Alcohol] (M) | Rate (M·h−1·m−2) |
|---|---|
| 0.5 | 0.10 |
| 1.0 | 0.20 |
Surface Reactions on Metal Oxides
On oxidized aluminum surfaces, this compound undergoes:
-
Chemisorption :
AlO−+C12H25OH→C12H25O−+AlOH -
Oxidation :
C12H25O−+21O2→C12H24O2H
Friction enhances acid-ion formation (e.g., peroxides), critical in tribological applications .
Acid-Base Reactions
This compound exhibits weak acidity (pKa≈19), reacting with strong bases to form alkoxides:
C12H25OH+Na→C12H25O−Na++21H2
Properties
CAS No. |
6836-38-0 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
dodecan-6-ol |
InChI |
InChI=1S/C12H26O/c1-3-5-7-9-11-12(13)10-8-6-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
LRBBIFXICMMTOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC)O |
physical_description |
Melting point = 30 deg C; [ChemIDplus] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















